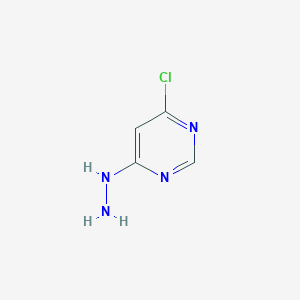

4-Chloro-6-hydrazinopyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. wiley.comgsconlinepress.commdpi.comresearchgate.net Its prevalence in both natural and synthetic biologically active compounds underscores its importance in the development of new drugs. wiley.commdpi.comscialert.netsemanticscholar.org

The pyrimidine ring is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. wiley.commdpi.com This is attributed to its ability to interact with various biological targets, including enzymes and receptors. wiley.com The synthetic accessibility and the ease with which its structure can be modified at multiple positions allow for the creation of large libraries of compounds for screening. mdpi.com Consequently, pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects. wiley.comgsconlinepress.commdpi.comnih.gov

Table 1: Examples of Biological Activities of Pyrimidine-Based Compounds

| Biological Activity | Reference |

| Anticancer | wiley.comgsconlinepress.commdpi.com |

| Antiviral | wiley.commdpi.comscialert.net |

| Antimicrobial | gsconlinepress.commdpi.comresearchgate.net |

| Anti-inflammatory | wiley.comgsconlinepress.commdpi.com |

| Antihypertensive | wiley.commdpi.com |

The fundamental importance of the pyrimidine ring is cemented by its presence in the essential building blocks of life. mdpi.com The nucleobases cytosine, thymine, and uracil, which are components of DNA and RNA, are all pyrimidine derivatives. gsconlinepress.comfiveable.memicrobenotes.com This inherent biological role means that pyrimidine-based compounds can often interact with the machinery of the cell, a desirable trait in drug design. wiley.com Furthermore, the pyrimidine structure is found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), further highlighting its biocompatibility and significance in metabolic processes. gsconlinepress.comfiveable.meresearchgate.net

Pyrimidine as a Core Heterocycle in Biologically Active Molecules

Importance of Hydrazone Moiety in Drug Design and Biological Activity

The hydrazone moiety, characterized by the R1R2C=NNHR3 structure, is another pharmacologically significant functional group. Its versatility and broad range of biological activities have made it a popular component in the design of new therapeutic agents. nih.govrroij.comphytojournal.com

A pharmacophore is the part of a molecule that is responsible for its biological or pharmacological activity. The hydrazone group is considered a versatile pharmacophore due to its unique structural features. nih.gov It contains both hydrogen bond donors and acceptors, allowing it to interact effectively with biological targets. nih.gov The presence of the azomethine group (-C=N-) contributes to the chemical reactivity and allows for the synthesis of a wide array of derivatives. phytojournal.comresearchgate.net Moreover, hydrazones can exist in different isomeric forms and can participate in tautomerism, which can influence their biological activity. tpcj.org

The incorporation of a hydrazone moiety into a molecule has been shown to impart a wide range of pharmacological properties. nih.govrroij.comphytojournal.com Research has demonstrated that hydrazone derivatives exhibit activities such as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects. rroij.comphytojournal.comomicsonline.org The specific biological activity can be fine-tuned by altering the substituents attached to the hydrazone core, allowing for the optimization of a compound's therapeutic profile. nih.gov

Table 2: Pharmacological Activities Associated with the Hydrazone Moiety

| Pharmacological Activity | Reference |

| Antimicrobial | nih.govrroij.comphytojournal.com |

| Anticonvulsant | rroij.comphytojournal.comresearchgate.net |

| Analgesic | rroij.comphytojournal.comomicsonline.org |

| Anti-inflammatory | nih.govrroij.comomicsonline.org |

| Anticancer | rroij.comphytojournal.comomicsonline.org |

| Antiviral | rroij.comphytojournal.comresearchgate.net |

Hydrazones as Versatile Pharmacophores

4-Chloro-6-hydrazinopyrimidine as a Key Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds. smolecule.com Its structure combines the biologically significant pyrimidine ring with a reactive hydrazino group and a chlorine atom that is susceptible to nucleophilic substitution. smolecule.com This combination of features makes it a valuable starting material for constructing more complex molecules, including those with potential applications in the pharmaceutical and agricultural industries. smolecule.comavantorsciences.com For instance, the hydrazine (B178648) group can react with aldehydes and ketones to form hydrazones, and the chlorine atom can be displaced by various nucleophiles to introduce new functional groups, leading to the creation of diverse molecular libraries for further investigation. smolecule.com The cyclization reactions of derivatives of this compound have also been explored to synthesize fused heterocyclic systems. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-chloropyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXYZCSAJZLFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289494 | |

| Record name | 4-Chloro-6-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5767-35-1 | |

| Record name | 5767-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-6-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Hydrazinopyrimidine and Its Derivatives

Established Synthetic Routes for 4-Chloro-6-hydrazinopyrimidine

The primary and most widely documented method for synthesizing this compound involves the reaction of a di-substituted pyrimidine (B1678525) with hydrazine (B178648) hydrate (B1144303).

Reaction of 4,6-Dichloropyrimidine with Hydrazine Hydrate

The most common synthetic route to this compound is the nucleophilic aromatic substitution reaction of 4,6-Dichloropyrimidine with hydrazine hydrate. mdpi.comsmolecule.com This reaction leverages the electrophilic nature of the pyrimidine ring, where the nitrogen atoms create electron-deficient carbon centers, making them susceptible to nucleophilic attack. smolecule.com The reaction is typically conducted at room temperature. mdpi.comsmolecule.com

In a representative procedure, 4,6-Dichloropyrimidine is dissolved in a suitable solvent, such as ethanol (B145695), and hydrazine hydrate is added. mdpi.com The mixture is stirred for a specific duration, leading to the precipitation of the product, which can then be filtered and purified. mdpi.com

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound can be influenced by various reaction parameters. Optimization studies have shown that temperature plays a crucial role. The synthesis is often efficient at room temperature or slightly elevated temperatures, with an optimal range identified between 15-25°C. smolecule.com Temperatures exceeding 65°C may lead to the formation of side products and decomposition, especially when an excess of hydrazine is used. smolecule.com

One documented synthesis reported a high yield of 88% by reacting 4,6-Dichloropyrimidine with hydrazine hydrate in ethanol at room temperature for one hour. mdpi.com The crude product was then purified by washing with water. mdpi.com

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

Solvent Effects in Synthesis

The polarity of the solvent can also influence the chemical shifts observed in NMR spectroscopy, which is a key analytical technique for product characterization. Studies on related heterocyclic compounds have shown that changing from a high-polarity solvent like DMSO-d6 to a less polar one like CD3OD can cause small changes in proton chemical shifts, while a more significant change is observed when using a nonpolar solvent like CDCl3. researchcommons.org

Alternative Synthetic Strategies

While the reaction of 4,6-Dichloropyrimidine with hydrazine hydrate is the most established route, researchers are exploring alternative strategies to improve efficiency, yield, and environmental friendliness.

Catalytic Approaches in Pyrimidine Synthesis

Modern synthetic methods are increasingly employing catalysts to enhance the efficiency and selectivity of pyrimidine synthesis. mdpi.comrasayanjournal.co.in Transition metal catalysis, particularly with palladium, has been effective for creating carbon-nitrogen bonds between halopyrimidines and hydrazine derivatives. smolecule.com These catalytic systems often utilize chelating phosphine (B1218219) ligands and can proceed under mild conditions with good tolerance for various functional groups. smolecule.com

Other catalytic approaches in pyrimidine synthesis include the use of:

β-cyclodextrin (β-CD): A recyclable and non-toxic catalyst used for synthesizing pyrimidine derivatives in an aqueous medium. mdpi.com

l-proline nitrate: An ionic liquid catalyst that has been shown to be more than 2.5 times as efficient as non-catalyzed reactions for the synthesis of certain pyrimidine derivatives. japsonline.comjapsonline.com

Copper catalysts: Used in the cyclization of ketones with nitriles under basic conditions. mdpi.com

Trifluoroacetic acid (TFA): Employed as a catalyst in water for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com

Novel Synthetic Routes for Related Hydrazinopyrimidines

Research into the synthesis of hydrazinopyrimidine derivatives continues to evolve, with several novel routes being reported for related compounds. These methods often involve multi-step syntheses and the use of various reagents and conditions.

For instance, 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles have been synthesized through the hydrazinolysis of the corresponding thiol precursor with hydrazine hydrate in refluxing ethanol. mdpi.com Another approach involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with hydrazine hydrate in methanol (B129727) at a very low temperature (-65 °C) in the presence of triethylamine (B128534) to form 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Furthermore, ultrasound-assisted synthesis has emerged as a green chemistry approach. In one example, 2-hydrazino-4-methyl-6-methylthiopyrimidine (B3040340) was synthesized from 4-chloro-2-methyl-6-methylthiopyrimidine and hydrazine hydrate in aqueous ethanol under ultrasonic irradiation, resulting in a significantly reduced reaction time compared to conventional heating. smolecule.com

Derivatization Strategies via the Hydrazine Group

The reactivity of the hydrazine moiety in this compound is central to its synthetic utility. This group can act as a binucleophile, enabling reactions at both nitrogen atoms, which leads to the formation of diverse heterocyclic systems.

The reaction of this compound with aldehydes and ketones is a common method to produce hydrazone derivatives. tandfonline.comresearchgate.net This condensation reaction typically occurs under mild conditions, such as heating in a suitable solvent like ethanol. tandfonline.compharmainfo.in The addition of a catalytic amount of acid can facilitate the reaction.

For instance, the condensation of 4-hydrazinylpyrimidine (B2547379) derivatives with various aromatic aldehydes has been reported to proceed efficiently. pharmainfo.inresearchgate.net The resulting hydrazones are often stable, crystalline solids and serve as versatile intermediates for further transformations. tandfonline.comresearchgate.net The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones.

A study detailed the synthesis of ethyl 4-{2-[(aryl)methylidene]hydrazin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carboxylates by heating ethyl 4-hydrazinyl-2-(methylsulfanyl)pyrimidine-5-carboxylate with various aryl aldehydes in ethanol. tandfonline.com The yields of these reactions varied depending on the substituent on the aromatic aldehyde. tandfonline.com

Table 1: Synthesis of Hydrazone Derivatives from 4-Hydrazinylpyrimidine Precursors

| Aldehyde/Ketone Reactant | Hydrazinylpyrimidine Precursor | Product | Yield (%) | Reference |

| 2-Chloro-6-fluorobenzaldehyde | Ethyl 4-hydrazinyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | Ethyl 4-{2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carboxylate | 38.5 | tandfonline.com |

| Benzaldehyde (B42025) | 2-(Thioxo/Oxo)quinoline-3-carbaldehydes and 2-hydrazino-4, 6-dimethylpyrimidine | 2-(Thioxo/Oxo)quinoline-4,6-dimethyl pyrimidinyl hydrazones | Not specified | innovareacademics.in |

| Aromatic Aldehydes | 4-Hydroxy-benzohydrazide or isonicotinohydrazide | Aromatic hydrazones | Not specified | researchgate.net |

The hydrazone derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions can lead to the formation of various five- and six-membered rings fused to the pyrimidine core.

The synthesis of triazole derivatives from hydrazinopyrimidines is a well-established process. nih.govarabjchem.orgscispace.com One common method involves the reaction of a hydrazinyl precursor with a one-carbon synthon, such as formic acid or an orthoformate, which leads to the formation of a triazole ring. derpharmachemica.com For instance, reacting a 2-hydrazinopyrimidine (B184050) with formic acid or acetic acid can yield researchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine derivatives. derpharmachemica.com Another approach involves the cyclization of acylhydrazines, which can be prepared from the corresponding hydrazide. arabjchem.org The use of dehydrating agents like phosphorus oxychloride can facilitate this cyclization. semanticscholar.org

Tetrazole derivatives can be synthesized from hydrazone precursors through cyclization reactions involving an azide (B81097) source, typically sodium azide. ekb.egekb.egderpharmachemica.com The reaction often proceeds by treating a Schiff base (hydrazone) with sodium azide in a suitable solvent like tetrahydrofuran (B95107) (THF). ekb.eg This method provides a route to 5-substituted tetrazoles. An alternative approach involves the [3+2] cycloaddition of hydrazoic acid (often generated in situ from sodium azide) with a nitrile derivative. derpharmachemica.com

Triazolopyrimidines are a class of fused heterocyclic compounds that can be synthesized from this compound. derpharmachemica.comnih.gov A common synthetic route involves the reaction of a hydrazinopyrimidine with a reagent that provides the remaining atoms for the triazole ring. For example, refluxing a 2-hydrazinopyrimidine with formic or acetic acid can lead to the formation of 7-(p-chlorophenyl)-5-oxo-1,5-dihydro- researchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine-6-carbonitrile and its 3-methyl analog, respectively. derpharmachemica.com Another method involves a modified Mitsunobu reaction, which allows for the synthesis of triazolopyrimidines from acylated hydrazinopyrimidines under mild conditions. semanticscholar.orgresearchgate.net This approach offers an advantage when dealing with substrates that are sensitive to harsh acidic or basic conditions. semanticscholar.org

Table 2: Synthesis of Triazolopyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| 2-Hydrazinopyrimidine derivative | Formic Acid | 7-(p-chlorophenyl)-5-oxo-1,5-dihydro- researchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine-6-carbonitrile | Reflux | derpharmachemica.com |

| 2-Hydrazinopyrimidine derivative | Acetic Acid | 7-(p-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro- researchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine-6-carbonitrile | Reflux | derpharmachemica.com |

| Acylated 2-hydrazinopyrimidines | Diethyl azodicarboxylate (DEAD), Triphenylphosphine | Triazolopyrimidines | Modified Mitsunobu reaction | semanticscholar.orgresearchgate.net |

| 5-amino-1-phenyl-1H-1,2,4-triazoles | Aromatic aldehydes and ethyl acetoacetate | researchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine derivatives | One-pot three-component synthesis | nih.gov |

The synthesis of purine (B94841) derivatives can be achieved from pyrimidine precursors, including those derived from this compound. jchps.comtsijournals.com A general strategy involves the construction of the pyrimidine ring first, followed by the formation of the fused imidazole (B134444) ring. tsijournals.com For instance, 6-chloropurines can be reacted with hydrazine hydrate to form 6-hydrazinylpurine derivatives. jchps.com These hydrazinylpurines can then be further derivatized, for example, by reaction with substituted benzaldehydes to form the corresponding 6-benzylidenehydrazinylpurine derivatives. jchps.com Another approach involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative, which can be prepared by the reduction of a 5-nitrosopyrimidine. The cyclization to form the purine ring can be accomplished using a reagent like triethyl orthoformate. jchps.com

Cyclization Reactions to Form Fused Heterocycles

Formation of Pyrazolone (B3327878) and Pyrimidine Moieties via Ring-Opening-Ring-Closure (RORC)

The pyrimidine skeleton is amenable to a variety of ring-opening and ring-closing (RORC) cascade reactions, which highlights its diverse reactivity. rsc.org This strategy allows for the transformation of the pyrimidine ring into other heterocyclic systems. For instance, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine hydrate in boiling dimethylformamide (DMF) results in the opening of the α-pyrone ring followed by ring closure to form a pyrazolone derivative. researchgate.net This process, termed RORC, leads to the loss of a hydrogen chloride molecule. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidines can undergo isomerization to pyrazolo[3,4-b]pyridines through an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. rsc.org This transformation is initiated by the addition of a nucleophile, like a hydroxide (B78521) ion, to the pyrimidine ring, which then opens and subsequently closes to form the more stable pyridine (B92270) ring. rsc.org

Derivatization Strategies via the Chlorine Atom

The chlorine atom at the 4-position of this compound is a key site for derivatization, primarily through nucleophilic substitution reactions. mdpi.comsmolecule.com This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with potential applications in various fields.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack. smolecule.com The chlorine atom at the C-4 position acts as a good leaving group, facilitating nucleophilic aromatic substitution. libretexts.org

A common derivatization strategy involves the reaction of this compound with various amines and substituted amines. mdpi.commdpi.com For example, refluxing 4-chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine with N,N-diethylethylenediamine, N,N-dimethylethylenediamine, 3-amino-1-propanol, or N,N-dimethyl-1,3-propanediamine leads to the substitution of the chlorine atom. mdpi.com The reaction conditions for such substitutions can vary, with some requiring elevated temperatures and the use of a base like triethylamine to neutralize the generated hydrochloric acid. mdpi.com Microwave-assisted synthesis has also been shown to be an effective method for the amination of chloropyrimidines, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine | Product | Reference |

|---|---|---|

| N,N-Diethylethylenediamine | 4-(2-(Diethylamino)ethylamino)-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine | mdpi.com |

| N,N-Dimethylethylenediamine | 4-(2-(Dimethylamino)ethylamino)-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine | mdpi.com |

| 3-Amino-1-propanol | 3-((6-(2-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl)pyrimidin-4-yl)amino)propan-1-ol | mdpi.com |

Besides amines, other nucleophiles can displace the chlorine atom in this compound and its derivatives.

Sodium Azide: The substitution of a chlorine atom with an azide group is a common transformation. researchgate.netmdpi.com This reaction is typically carried out by treating the chloro-derivative with sodium azide in a polar aprotic solvent like N-methylpyrrolidone or DMF. researchgate.nettutorchase.com The resulting azido-pyrimidines can exist in equilibrium with their tetrazolo[1,5-a]pyrimidine (B1219648) tautomers. researchgate.net

Thiophenol: Thiophenol can act as a nucleophile, displacing the chlorine atom to form a phenylthioether derivative. researchgate.netmdpi.com

Malononitrile (B47326): The carbanion generated from malononitrile is a potent nucleophile that can react with chloropyrimidines. researchgate.net This reaction leads to the formation of a dicyanomethyl-substituted pyrimidine. researchgate.net

Table 2: Examples of Nucleophilic Substitution with Various Nucleophiles

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Azide | Sodium Azide | 4-Azido-6-hydrazinopyrimidine | researchgate.netmdpi.com |

| Thiol | Thiophenol | 4-(Phenylthio)-6-hydrazinopyrimidine | researchgate.netmdpi.com |

The reactivity of the pyrimidine ring towards nucleophilic substitution is significantly influenced by the nature and position of other substituents on the ring. libretexts.orglibretexts.org

Electron-withdrawing groups: Substituents that withdraw electron density from the ring, such as nitro groups, activate the ring towards nucleophilic attack. libretexts.org This is because they help to stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. libretexts.org

Electron-donating groups: Conversely, electron-donating groups generally deactivate the ring towards nucleophilic substitution by increasing the electron density of the ring, making it less electrophilic. libretexts.org However, they can influence the regioselectivity of the reaction. libretexts.org

Steric effects: The steric bulk of both the substituents on the pyrimidine ring and the incoming nucleophile can also affect the rate and feasibility of the substitution reaction. preprints.org For instance, ortho-substituted anilines may react more slowly than their meta or para counterparts due to steric hindrance. preprints.org

Substitution with Other Nucleophiles (e.g., Sodium Azide, Thiophenol, Malononitrile)

Structural Modifications and their Synthetic Implications

Structural modifications of the this compound core can have significant implications for subsequent synthetic transformations. For example, the introduction of an additional amino group at the 5-position, to give 5-amino-4-chloro-6-hydrazinopyrimidine, opens up possibilities for further cyclization reactions. acs.org The presence of a hydrazino group allows for reactions with aldehydes and ketones to form hydrazones, which can then be used as intermediates for the synthesis of more complex heterocyclic systems. smolecule.comresearchgate.net

The choice of derivatizing reagent is crucial and depends on the desired functional group to be introduced. gcms.cz For instance, alkylation can be achieved using various alkylating agents, while the formation of esters or ethers requires different sets of reagents and conditions. gcms.cz The inherent reactivity of the pyrimidine ring, enhanced by the chloro and hydrazino substituents, makes this compound a versatile building block in synthetic organic chemistry.

Advanced Reaction Mechanisms and Pathways

Mechanistic Studies of Nucleophilic Substitution on Pyrimidine (B1678525) Ring

Nucleophilic substitution is a fundamental reaction for modifying the pyrimidine core. In halogenoazaaromatics like 4-Chloro-6-hydrazinopyrimidine, these substitutions can proceed through several distinct mechanisms, depending on the nucleophile and reaction conditions.

A significant pathway for nucleophilic substitution in certain heterocyclic systems is the SN(ANRORC) mechanism, an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from the more common SNAr (Addition-Elimination) pathway and is particularly relevant for the amination of substituted pyrimidines with potent nucleophiles like metal amides (e.g., potassium amide, KNH₂) in liquid ammonia. wikipedia.orgwur.nl

The SN(ANRORC) mechanism has been extensively studied in reactions of substituted pyrimidines, such as 4-phenyl-6-bromopyrimidine. wikipedia.org The process is initiated by the addition of the nucleophile (e.g., amide ion) to an electrophilic carbon atom of the pyrimidine ring that does not bear the leaving group. wur.nl For a 6-chloropyrimidine derivative, this attack often occurs at the C-2 or C-4 position. wur.nl This addition leads to the cleavage of a bond within the ring, resulting in the formation of an open-chain intermediate. wur.nlwur.nl Subsequent recyclization of this intermediate, followed by the elimination of the leaving group, yields the final substituted product. wikipedia.org

| Mechanism Step | Description | Key Feature |

| A ddition of N ucleophile | A strong nucleophile (e.g., NH₂⁻) attacks an electrophilic carbon on the pyrimidine ring (e.g., C-2). wur.nlwur.nl | Initial attack is often not at the carbon bearing the halogen. |

| R ing O pening | The pyrimidine ring cleaves, forming an open-chain intermediate. wikipedia.org | A stable, acyclic species is formed. |

| R ing C losure | The open-chain intermediate undergoes intramolecular cyclization to reform a six-membered ring. wikipedia.org | A new heterocyclic ring is formed from the intermediate. |

Although direct studies on this compound with potassium amide are not detailed, its structural similarity to other 4-halogenopyrimidines suggests it could undergo substitution via the SN(ANRORC) pathway under similar strongly basic conditions. wur.nlwur.nl

Beyond direct substitution where the nucleophile replaces the leaving group at the same position, cine and tele substitutions represent alternative reaction pathways. wur.nl

Cine substitution occurs when the incoming nucleophile attaches to the carbon atom directly adjacent to the one that originally bore the leaving group. wur.nl

Tele substitution involves the nucleophile binding to a carbon atom that is separated from the original halogen-bearing carbon by one or more ring atoms. wur.nl

These indirect substitutions are observed in the reactions of halogenoazaaromatics with strong bases. wur.nlarkat-usa.org One proposed mechanism for cine substitution involves the initial elimination of hydrogen halide to form a highly reactive hetaryne intermediate. The subsequent addition of the nucleophile (e.g., ammonia) to the hetaryne double bond leads to the cine-substituted product. wur.nl Another pathway is the SN(AE)cine mechanism, where the nucleophile adds to a carbon adjacent to the leaving group, followed by elimination of hydrogen halide. wur.nl

In pyrimidine systems, tele amination has also been observed, though it is less common. For example, the reaction of 4-chloro-2-piperidino-pyrimidine with potassium amide yields the cine-amination product as the main component, but also a minor amount of the tele-substitution product, 2-amino-4-piperidinopyrimidine. wur.nl This tele-substitution was shown to proceed via an SN(AE) mechanism involving nucleophilic addition at C-2. wur.nl The occurrence and ratio of direct, cine, and tele products are highly dependent on the substrate, the nucleophile, and the reaction conditions. researchgate.net

SN(ANRORC) Mechanism in Halogenoazaaromatics

Intramolecular Condensation Reactions

Molecules like this compound, which contain both nucleophilic (hydrazino) and electrophilic (chloro-substituted carbon) sites, are primed for intramolecular reactions. libretexts.org Intramolecular condensations are ring-forming reactions where both the nucleophilic donor and the electrophilic acceptor are part of the same molecule. libretexts.orgchemistrysteps.com These reactions are often kinetically favored over their intermolecular counterparts because the reactive centers are held in close proximity. libretexts.org The thermodynamic stability of the resulting ring system, with five- and six-membered rings being the most favored, is a crucial driving force. libretexts.orgchemistrysteps.com

The hydrazino group in pyrimidine derivatives is a versatile binucleophile that can participate in cyclization reactions. Research on closely related compounds, such as 5-amino-4-chloro-6-hydrazinopyrimidines, demonstrates this reactivity. When treated with phosgene, these compounds undergo cyclization, highlighting the ability of the hydrazino group to react with an electrophile to form a new fused ring system. acs.org Similarly, 6-hydrazinopyrimidine derivatives can be condensed with other reagents to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines or pyrimido[4,5-c]pyridazines. researchgate.net

Ring Transformation Reactions

The pyrimidine ring itself can be chemically altered into a different heterocyclic system through ring transformation reactions. These reactions typically involve a nucleophilic attack leading to ring opening, followed by a different mode of recyclization that incorporates atoms from the nucleophile. wur.nl

Hydrazine (B178648) is a well-known reagent for inducing such transformations. The hydrazinolysis of pyrimidines can lead to the formation of pyrazoles. wur.nl This transformation is proposed to occur via an initial nucleophilic attack by hydrazine at an electrophilic carbon of the pyrimidine ring (e.g., C-6), leading to a dihydropyrimidine (B8664642) derivative. This intermediate can then undergo ring fission, breaking the N1-C6 bond, followed by recyclization and elimination of a fragment to yield the more stable pyrazole (B372694) ring. wur.nl A similar ring transformation is observed when 4-chloro-1,8-naphthyridines are treated with hydrazine hydrate (B1144303) at high temperatures, rearranging to form pyrazol-5-ylpyridines. rsc.org Given these precedents, it is plausible that this compound could undergo a ring transformation to a substituted aminopyrazole under appropriate conditions.

| Starting Heterocycle | Reagent | Product Heterocycle | Reference |

| Pyrimidine | Hydrazine | Pyrazole | wur.nl |

| 4-Chloro-1,8-naphthyridine | Hydrazine Hydrate | Pyrazolylpyridine | rsc.org |

| 5-Nitropyrimidine | Amide Ion | 3,5-Dinitropyridine | acs.org |

Acid-Catalyzed Ring Expansion Reactions

Ring expansion reactions are valuable synthetic tools for converting common ring systems into larger, often more complex, heterocyclic or carbocyclic structures. nih.gov These transformations can be promoted by various means, including heat, light, metals, or acid/base catalysis. nih.govresearchgate.net

In the context of diazines, acid-catalyzed rearrangements have been reported. For example, 3,6-dimethoxypyridazine (B189588) undergoes an acid-catalyzed rearrangement to 1-methyl-3-methoxypyridazin-6-one. wur.nl While numerous methods exist for the ring expansion of six-membered rings, specific examples of acid-catalyzed ring expansion of the pyrimidine nucleus itself are not widely documented in the reviewed literature. nih.gov Most reported pyrimidine ring expansions involve reactions with specific nucleophiles or are promoted by metal catalysts to form seven-membered rings like diazepines. nih.gov

Interconversion Mechanisms (e.g., Tetrazole-Azidoazomethine)

A fascinating aspect of heterocyclic chemistry is the valence tautomerism that can exist between a fused tetrazole ring and an open-chain azidoazomethine. This reversible interconversion is particularly relevant for azido-substituted nitrogen heterocycles, including pyrimidines. colab.wsresearchgate.net

An azido (B1232118) group attached to a pyrimidine ring can exist in equilibrium with a fused tetrazolo[1,5-c]pyrimidine structure. researchgate.netmdpi.com The position of this equilibrium is influenced by factors such as substitution patterns, solvent, and temperature. For 2- and 4-azidopyrimidines, the equilibrium often strongly favors the fused tetrazole tautomer, which is generally more stable. researchgate.net

The mechanism involves the reversible formation of an azidoazomethine from the 1H-tautomer of the tetrazole ring. colab.ws This equilibrium is synthetically significant, as hydrazinopyrimidines can be converted to their corresponding azidopyrimidines via diazotization. These azides can then cyclize to form the stable tetrazolopyrimidine system, which serves as a scaffold for further chemical modification. mdpi.com

Biological Activities and Pharmacological Potential of 4 Chloro 6 Hydrazinopyrimidine Derivatives

Antimicrobial Activity

Derivatives of 4-chloro-6-hydrazinopyrimidine have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects. The core structure of pyrimidine (B1678525) combined with a hydrazone moiety serves as a versatile scaffold for the development of new antimicrobial agents. encyclopedia.pubresearchgate.net

Antibacterial Effects

The antibacterial potential of pyrimidine-hydrazone derivatives has been a subject of considerable research. While specific studies focusing exclusively on derivatives of this compound are part of a broader field, the general class of pyrimidine-hydrazones has shown notable activity against both Gram-positive and Gram-negative bacteria. For instance, some pyrimidine-hydrazone derivatives have been reported to exhibit significant inhibitory effects against various bacterial strains. ingentaconnect.comturkjps.orgarabjchem.org

One study on N'-(arylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide derivatives, which share structural similarities, reported Minimum Inhibitory Concentration (MIC) values against a panel of bacteria. The compound N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide was found to be the most active, with MIC values ranging from 31.25 to 250 µg/mL against strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus epidermidis. ingentaconnect.com Another study highlighted that certain hydrazone derivatives showed moderate activity against Staphylococcus aureus and Enterococcus faecalis with MIC values of 64 µg/mL and 32 µg/mL, respectively. turkjps.org

| Bacterial Strain | Derivative Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide | 62.5 | ingentaconnect.com |

| Pseudomonas aeruginosa | N'-(2-pyrilidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide | 125 | ingentaconnect.com |

| Bacillus subtilis | Furyl-containing pyrimidine-hydrazone | 31.25 | ingentaconnect.com |

| Staphylococcus aureus | Hydrazone derivative | 64 | turkjps.org |

| Enterococcus faecalis | Hydrazone derivative | 32 | turkjps.org |

Antifungal Effects

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. The pyrimidine core is a key component in several commercial fungicides, and the incorporation of a hydrazone linkage can enhance this activity. dntb.gov.ua

Research on pyrimidine-hydrazone derivatives has shown promising results against various fungal pathogens. For example, certain hydrazone derivatives demonstrated activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 64 µg/mL. turkjps.org Another study on pyrimidine derivatives highlighted their potential as antifungal agents, with some compounds showing good activity against Rhizoctonia solani. dntb.gov.ua A series of hydrazone derivatives were tested against different Candida species, with some showing notable antifungal activity at a concentration of 32 µg/mL. nih.gov

| Fungal Strain | Derivative Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Hydrazone derivative | 64 | turkjps.org |

| Candida species | Hydrazone derivatives | 32 | nih.gov |

| Rhizoctonia solani | Pyrimidine derivatives | >50% inhibition | dntb.gov.ua |

Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Pyrimidine-based compounds, including derivatives of this compound, have been identified as a promising class of molecules in this regard. researchgate.netmdpi.com The hydrazone moiety is also a common feature in many antitubercular drugs. ekb.eginnovareacademics.in

While specific data on this compound derivatives is emerging, related structures have shown significant potential. For instance, certain pyrimidine-5-carbonitrile derivatives have been reported to possess antitubercular activity with MIC values ranging from 10-35 μg/ml. ekb.eg Other hydrazone derivatives have demonstrated inhibitory activity against M. tuberculosis H37Rv at concentrations as low as 6.25 µg/mL. innovareacademics.in These findings suggest that the this compound scaffold is a valuable starting point for the development of novel antitubercular drugs.

Anticancer Activity

The anticancer properties of this compound derivatives have been extensively studied. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines and have shown the ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. encyclopedia.pubresearchgate.netnih.gov

Cytotoxic Effects on Cancer Cell Lines

A notable study detailed the synthesis of a series of 4,6-disubstituted pyrimidine derivatives starting from this compound and evaluated their in vitro antitumor activity against a panel of human cancer cell lines. encyclopedia.pubresearchgate.netnih.gov The tested cell lines included colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1). encyclopedia.pubnih.gov

The results indicated that all the tested compounds exhibited inhibitory activity on the proliferation of these cancer cells. encyclopedia.pubnih.gov For example, a statistically significant cytotoxic effect of one derivative was observed in the THP-1 cell line in the concentration range of 5–20 µM. nih.gov Another derivative showed a significant cytotoxic effect in A549 cells at concentrations of 10–20 µM. nih.gov In MCF-7 cells, a slight cytotoxic effect was observed at a concentration of 20 µM for some of the synthesized compounds. nih.gov

| Cancer Cell Line | Derivative | Concentration for Significant Cytotoxicity | Reference |

|---|---|---|---|

| LoVo (Colon Adenocarcinoma) | 4,6-disubstituted pyrimidine | Inhibitory activity observed | encyclopedia.pubnih.gov |

| MCF-7 (Breast Cancer) | Compound 4 and 6 | 20 µM (slight effect) | nih.gov |

| A549 (Lung Cancer) | Compound 6 | 10–20 µM | nih.gov |

| HeLa (Cervical Cancer) | 4,6-disubstituted pyrimidine | Inhibitory activity observed | encyclopedia.pubnih.gov |

| CCRF-CEM (Leukemic Lymphoblasts) | Compound 5 | 20 µM (approx. 8% cytotoxicity) | nih.gov |

| THP-1 (Monocytic Leukemia) | Compound 4 | 5–20 µM | nih.gov |

Inhibition of P-glycoprotein Activity in Resistant Cell Lines

Multidrug resistance (MDR) in cancer is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Derivatives of this compound have shown the ability to inhibit the function of P-gp, thereby resensitizing resistant cancer cells to chemotherapeutic drugs.

In a study involving doxorubicin-resistant colon adenocarcinoma cells (LoVo/DX), which overexpress P-gp, newly synthesized pyrimidine derivatives were tested for their ability to inhibit P-gp activity. encyclopedia.pubnih.gov The results demonstrated that these compounds had a stronger inhibitory effect on the release of rhodamine 123 (a P-gp substrate) from LoVo/DX cells compared to doxorubicin, a known P-gp substrate and inducer. encyclopedia.pub One particular derivative, compound 4, strongly influenced the accumulation of rhodamine in the resistant cells across the entire tested concentration range of 5–20 µM, indicating potent P-gp inhibition. encyclopedia.pub

This P-gp inhibitory activity suggests that this compound derivatives could be developed as chemosensitizers to be used in combination with conventional anticancer drugs to overcome MDR.

Topoisomerase Inhibition (Topoisomerase I and II)

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov They are classified into two types: topoisomerase I (Topo I), which cleaves a single DNA strand, and topoisomerase II (Topo II), which cuts both strands of the DNA double helix. nih.gov The inhibition of these enzymes, particularly Topo IIα, which is often overexpressed in cancer cells, is a key mechanism for many anticancer drugs, leading to DNA damage and apoptosis. encyclopedia.pubnih.gov

Several studies have highlighted the potential of this compound derivatives as topoisomerase inhibitors. Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict and analyze the inhibitory activity of these compounds. encyclopedia.pubnih.gov For instance, certain synthesized pyrimidine derivatives have shown a high probability of activity against Topo II. encyclopedia.pubnih.gov

One study detailed the synthesis of new pyrimidine derivatives and used molecular docking to investigate their inhibitory potential against topoisomerase II. nih.gov The results indicated that specific derivatives are potent inhibitors of Topo IIα. nih.gov For example, a particular compound demonstrated a strong binding affinity to the enzyme, with an inhibition constant (Ki) of 4.12 µM. nih.gov The proposed mechanism involves the intercalation of the pyrimidine ring into the DNA, interacting with specific base pairs, while other parts of the molecule interact with amino acid residues in the enzyme's active site. nih.gov

The inhibition of topoisomerase II by these derivatives can lead to double-strand breaks in DNA, ultimately triggering programmed cell death (apoptosis) in cancer cells. encyclopedia.pubnih.gov This makes them promising candidates for the development of new anticancer agents. nih.govencyclopedia.pub

DNA Intercalating Properties

DNA intercalation is a mode of action for many anticancer drugs where a molecule inserts itself between the base pairs of the DNA double helix. encyclopedia.pub This interaction can disrupt DNA replication and transcription, leading to cell death. The planar aromatic structure of the pyrimidine ring makes it a suitable candidate for DNA intercalation. nih.gov

Molecular docking studies have supported the DNA intercalating properties of this compound derivatives. encyclopedia.pubnih.gov These studies show that the pyrimidine ring can insert into the DNA double strand, forming π–π stacking interactions with the DNA bases. nih.gov For example, one of the most potent inhibitors identified had its pyrimidine ring intercalated between cytosine, thymine, and guanine (B1146940) bases. nih.gov

The ability of these compounds to intercalate into DNA is a significant aspect of their anticancer activity. encyclopedia.pub By disrupting the normal function of DNA, these derivatives can effectively inhibit the proliferation of cancer cells. researchgate.net

Antimitotic Activity

Antimitotic agents interfere with the process of cell division, or mitosis, a critical pathway for cancer cell proliferation. encyclopedia.pubnih.gov A key target for antimitotic drugs is the protein tubulin, which polymerizes to form microtubules, essential components of the mitotic spindle.

QSAR analysis has predicted that certain this compound derivatives possess antimitotic activity. encyclopedia.pubnih.gov Specifically, compounds designated as 4, 5, and 7 in one study were identified as having a high probability of antimitotic activity. encyclopedia.pubnih.gov This activity is often linked to the inhibition of topoisomerase II, which is highly expressed during the G2/M phase of the cell cycle, a period that includes mitosis. encyclopedia.pubnih.gov By inhibiting this enzyme, the derivatives can lead to an accumulation of cells in the G2/M phase and ultimately induce apoptosis. nih.gov

Anti-inflammatory and Analgesic Properties

Hydrazone derivatives, a class to which many this compound derivatives belong, are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects. mdpi.comresearchgate.net The hydrazone moiety (C=N-NH) is considered a pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. mdpi.com

Research has shown that the anti-inflammatory and analgesic potential of hydrazone derivatives is significantly influenced by the nature of the substituents on the aromatic rings. mdpi.com For instance, derivatives with a 4-tolyl or 4-fluorophenyl group have been found to be more effective than those with 4-bromophenyl or 4-N,N-dimethylaminophenyl groups. mdpi.com Similarly, the presence of methoxy (B1213986) groups at the para-position can enhance edema inhibition. mdpi.com

In preclinical models, various hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic activities. mdpi.com For example, pyrazine (B50134) N-acylhydrazones and isatin (B1672199) derivatives have shown promising results in animal models of pain and inflammation. mdpi.com A study on N-pyrrolylcarbohydrazide and its derivatives revealed that the parent compound exhibited dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.com

The anti-inflammatory mechanism of some pyrimidine derivatives has been studied using methods like membrane stabilization or anti-hemolytic activity, which indicates their ability to protect red blood cells from hemolysis. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The pyrimidine scaffold is a core component of several established antiviral drugs. encyclopedia.pub Consequently, derivatives of this compound have been investigated for their potential antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). encyclopedia.pubmdpi.com

Some pyrimidine derivatives have been reported to exhibit anti-HIV activity. encyclopedia.pub For instance, novel diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids have shown high and broad-spectrum anti-HIV-1 activity in both cellular and enzyme assays. mdpi.com More specifically, derivatives of 6-hydrazinylpyrimidine-2,4(1H,3H)-dione have been developed as potent integrase strand transfer inhibitors (INSTIs) for the treatment of HIV. These compounds have demonstrated low nanomolar inhibitory activity against HIV-1.

However, not all synthesized derivatives show antiviral effects. In one study, a series of new pyrimidine analogues were evaluated for their in vitro activity against HIV-1 and HIV-2, but none of the tested compounds exhibited significant inhibition of viral replication. researchgate.net This highlights the importance of specific structural features for antiviral efficacy.

Other Reported Biological Activities

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant agents with improved efficacy and fewer side effects. jsscacs.edu.in Hydrazone derivatives have been a focus of research in this area due to their demonstrated anticonvulsant properties. researchgate.netscispace.com

Several studies have reported the anticonvulsant activity of pyrimidine derivatives. nih.govjsscacs.edu.inekb.eg For example, a series of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. jsscacs.edu.in Some of these compounds showed promising activity when compared to the standard drug phenytoin. jsscacs.edu.in

The mechanism of anticonvulsant action for some hydrazone derivatives is thought to involve interaction with a putative binding site that includes a hydrogen-binding domain and a hydrophobic binding area. scispace.com The structural diversity of pyrimidine-5-carbonitrile derivatives has also been explored for anticonvulsant potential. ekb.eg

Antihypertensive Activity

Derivatives of pyrimidine have been extensively investigated for their potential to lower blood pressure. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR). nih.gov Several compounds from this series, including those designated as 3a, 3j, and 5a, demonstrated notable activity at oral doses ranging from 0.3 to 10 mg/kg. nih.gov These specific compounds also proved effective in renal hypertensive rats and exhibited alpha-adrenoceptor blocking effects in isolated rat aortas. nih.gov

In another study, new achiral pyrimidine derivatives incorporating hydrazine (B178648), hydrazone, and various heterocyclic rings were designed. researchgate.net A number of these compounds produced a significant decrease in mean arterial blood pressure in rabbits, with reductions ranging from 51.4 to 78.2 mmHg. researchgate.net Specifically, compounds 5a, 5b, 9b, and 9c were found to act as calcium channel blockers on rabbit aortae, causing relaxation that ranged from 74.4% to 89.2%. researchgate.net Further investigation into compound 5b revealed that it may lower blood pressure by activating endothelial nitric oxide synthase (eNOS) expression. researchgate.net Additionally, research into tetrahydropyrimidine-2-thione and related condensed pyrimidine derivatives identified compounds 1 and 2b as being more potent than the reference drug, nifedipine. nih.gov

Table 1: Antihypertensive Activity of Selected Pyrimidine Derivatives

| Compound | Chemical Class/Description | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 3a, 3j, 5a | 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Spontaneously Hypertensive Rats (SHR) | Active at oral doses of 0.3-10 mg/kg. | nih.gov |

| 5a, 5b, 9b, 9c | Achiral pyrimidine derivatives with hydrazine/hydrazone moieties | Rabbits | Decrease in mean arterial blood pressure (51.4-78.2 mmHg); Relaxation of aorta (74.4-89.2%). | researchgate.net |

| 1, 2b | Tetrahydropyrimidine-2-thione derivatives | Not Specified | More potent than nifedipine. | nih.gov |

Anthelmintic Activity

The search for new treatments for helminthiasis has led researchers to explore pyrimidine derivatives. A study involving new pyrimidine compounds bearing sulphonamide and carboxamide moieties tested their in vitro anthelmintic properties. shd-pub.org.rsresearchgate.net Several of the synthesized compounds (21a–c, e, g, m, and p) showed significant activity, with mean paralyzing times for the earthworm Pheretima posthuma ranging from 14 to 19 minutes at a concentration of 100 mg/mL, compared to 10 minutes for the standard drug albendazole. shd-pub.org.rsresearchgate.net The mean death times for some of these compounds (21a–c, g, and m) were between 16 and 25 minutes, compared to 13 minutes for albendazole. shd-pub.org.rsresearchgate.net

Another investigation focused on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. nih.gov The synthesized compounds were evaluated against Pheretima posthuma, where compound P5, which has a methoxy group on the benzene (B151609) ring, was found to be the most potent, inducing paralysis in 36-48 minutes and death in 40-51 minutes. nih.gov Furthermore, a series of 4,6-disubstituted pyrimidine-2-one derivatives were synthesized and screened for anthelmintic activity. derpharmachemica.com The results indicated that compounds 4e (containing a 2-chlorophenyl group), 4b (with a 3-nitrophenyl group), and 4c (with a 2-hydroxyphenyl group) were the most potent in the series. derpharmachemica.com A separate study highlighted that pyrimidine derivatives synthesized using microwave heating from chalcones also exhibited moderate to considerable anthelmintic activity, with a compound having an electron-withdrawing group (4e) being the most potent. scispace.com

Table 2: Anthelmintic Activity of Selected Pyrimidine Derivatives

| Compound | Chemical Class/Description | Model | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 21a | Sulphonamide carboxamide derivative | Pheretima posthuma | Mean Paralyzing Time | 15 min | shd-pub.org.rsresearchgate.net |

| 21c | Sulphonamide carboxamide derivative | Pheretima posthuma | Mean Paralyzing Time | 14 min | shd-pub.org.rsresearchgate.net |

| 21a | Sulphonamide carboxamide derivative | Pheretima posthuma | Mean Death Time | 18 min | shd-pub.org.rsresearchgate.net |

| 21c | Sulphonamide carboxamide derivative | Pheretima posthuma | Mean Death Time | 16 min | shd-pub.org.rsresearchgate.net |

| P5 | 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidine | Pheretima posthuma | Time to Paralysis | 36-48 min | nih.gov |

| P5 | 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidine | Pheretima posthuma | Time to Death | 40-51 min | nih.gov |

| 4e | 4-(2-chlorophenyl)-6-Phenyl Pyrimidine-2(1H)-one | Not Specified | Potency | Highly potent | derpharmachemica.com |

Antidepressant Activity

The scaffold of pyrimidine has been identified as a promising base for developing new antidepressant agents. researchgate.net In one study, a series of 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide derivatives were synthesized and evaluated. researchgate.net Among them, compound 24 emerged as the most potent, reducing the duration of immobility in test animals by 35.42%, while compound 20 showed moderate activity with a 31.97% reduction compared to the control. researchgate.net Molecular docking studies suggested these derivatives have a strong affinity for the human serotonin (B10506) transporter protein. researchgate.net

Another line of research described the synthesis and antidepressant properties of a pyrimido[4,5-d]pyrimidine (B13093195) derivative, specifically the 6-benzyl derivative (I). wiley.com This compound was found to possess significant antidepressant activity, a novel finding for this particular ring system. Its mechanism is postulated to be related to its interaction with α-adrenergic receptors, leading to an increased availability of norepinephrine (B1679862) at postsynaptic sites. wiley.com

Table 3: Antidepressant Activity of Selected Pyrimidine Derivatives

| Compound | Chemical Class/Description | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 24 | 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide | Reduction in immobility time | 35.42% | researchgate.net |

| 20 | 2-((4,6-diphenylpyrimidin-2-yl)oxy)-N-phenylacetamide | Reduction in immobility time | 31.97% | researchgate.net |

| I | 1,3-dimethyl-2,4-dioxo-6-benzyl-octahydropyrimido[4,5-d]pyrimidine | Pharmacological evaluation | Significant antidepressant activity | wiley.com |

Antihyperglycemic Activity

Pyrimidine derivatives have shown significant promise as agents for managing diabetes. A study focused on the synthesis of novel pyrimidine derivatives through a one-pot reaction starting from 2-amino-4-chloro-6-methoxypyrimidine (B129847) and hydrazine hydrate (B1144303). mdpi.com The resulting compounds were tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Compound 4 demonstrated the highest activity, with IC50 values of 12.16 µM for α-glucosidase and 11.13 µM for α-amylase, which were comparable to the standard drug acarbose. mdpi.com

In other research, new benzimidazole (B57391) and pyrimidine derivatives were synthesized from amino acids and evaluated for their inhibitory effects on yeast and rat intestinal α-glucosidases. brieflands.com Among the pyrimidine series, compound 5d, which incorporates an aromatic amino acid moiety, was the most active, with IC50 values of 8.3 µM against yeast α-glucosidase and 21.8 µM against rat intestinal α-glucosidase. brieflands.com Another study on pyrimidine derivatives with a thiazolidinedione moiety identified compounds 5c and 5g as having considerably more potent glucose and lipid-lowering activity in mice than the reference drugs pioglitazone (B448) and rosiglitazone. nih.gov Similarly, a series of pentaleno[2,1-d]pyrimidin-4-one derivatives were synthesized, with compounds PM1 and PM3 showing significant anti-hyperglycemic activity in an alloxan-induced diabetic model. researchgate.net

Table 4: Antihyperglycemic Activity of Selected Pyrimidine Derivatives

| Compound | Chemical Class/Description | Target Enzyme/Model | Activity (IC50) | Reference |

|---|---|---|---|---|

| 4 | Pyrimidine derivative from 2-amino-4-hydrazinyl-6-methoxy pyrimidine | α-glucosidase | 12.16 µM | mdpi.com |

| 4 | Pyrimidine derivative from 2-amino-4-hydrazinyl-6-methoxy pyrimidine | α-amylase | 11.13 µM | mdpi.com |

| 5d | Pyrimidine derivative with aromatic amino acid moiety | Yeast α-glucosidase | 8.3 µM | brieflands.com |

| 5d | Pyrimidine derivative with aromatic amino acid moiety | Rat intestinal α-glucosidase | 21.8 µM | brieflands.com |

| 5c, 5g | Pyrimidine derivative with thiazolidinedione | KKAy mice | More potent than pioglitazone and rosiglitazone | nih.gov |

| PM1, PM3 | Pentaleno[2,1-d]pyrimidin-4-one derivative | Alloxan-induced diabetic model | Significant activity | researchgate.net |

Antioxidant Activity

The pyrimidine scaffold is a key feature in many compounds evaluated for antioxidant properties. In one study, a series of novel pyrimidine derivatives were synthesized from chalcones and evaluated using DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. rasayanjournal.co.in Compounds PYMA1 and PYMA8 from this series demonstrated exceptional antioxidant activity, surpassing that of the standard, ascorbic acid. rasayanjournal.co.in

Another study synthesized new pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and found that several compounds (3, 4, 5, and 9) displayed promising antioxidant activity compared to ascorbic acid. wiley.com Research on 1,3-dihydropyrimidine derivatives identified that the 4-chloro benzaldehyde (B42025) derivative (7c) was particularly potent across several antioxidant assays, including DPPH and hydrogen peroxide scavenging. researchgate.net Furthermore, an investigation into 2-hydrazinyl-6-methylpyrimidin-4(3H)-one (compound 3), a structure closely related to the core focus of this article, revealed it had significantly higher antioxidant activity (EC50 = 2.12 µg/mL) than the standard α-tocopherol (EC50 = 9.16 µg/mL) in a DPPH assay. researchgate.net New thioxo, oxo, and imino pyrimidine derivatives were also tested, with compound 2 showing strong radical scavenging activity (IC50: 186.71 µM in DPPH assay), close to that of α-tocopherol. tandfonline.com

Table 5: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound | Chemical Class/Description | Assay | Activity (IC50 / EC50) | Reference |

|---|---|---|---|---|

| PYMA1, PYMA8 | Pyrimidine derivative from chalcone | DPPH, Nitric Oxide, Superoxide Scavenging | Surpassed ascorbic acid | rasayanjournal.co.in |

| 3, 4, 5, 9 | Pyrazolo[1,5-a]pyrimidine derivative | Not specified | Promising activity vs. ascorbic acid | wiley.com |

| 7c | 1,3-dihydropyrimidine derivative | DPPH, H2O2 scavenging, etc. | Potent activity | researchgate.net |

| 3 | 2-hydrazinyl-6-methylpyrimidin-4(3H)-one | DPPH | 2.12 µg/mL | researchgate.net |

| 2 | Thioxo pyrimidine derivative | DPPH | 186.71 µM | tandfonline.com |

Enzyme Inhibition (e.g., Sirtuin 5, COX, LOX)

The adaptability of the pyrimidine structure has made it a valuable target for designing specific enzyme inhibitors.

Sirtuin 5 (SIRT5) Inhibition Sirtuin 5 (SIRT5) is a protein deacylase implicated in various metabolic diseases, and its inhibition is a promising therapeutic strategy. researchgate.netacs.org Researchers performed structural optimization on a pyrimidine-based SIRT5 inhibitor, leading to the synthesis of a series of 2,4,5-trisubstituted pyrimidine derivatives. acs.orgnih.gov This work led to the discovery of highly potent inhibitors, including compound 58, which demonstrated an IC50 value of 310 nM. acs.orgnih.gov Compound 58 was identified as a substrate-competitive and selective inhibitor of SIRT5. acs.orgnih.gov Further structure-activity relationship studies identified other nanomolar-level inhibitors such as compound 49 (IC50 = 0.58 µM) and compound 57 (IC50 = 0.53 µM). acs.orgmdpi.com The initial lead compound in this series had an IC50 of 3.0 µM. nih.govmedchemexpress.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Dual inhibition of COX-2 and 5-LOX is considered an effective strategy for developing anti-inflammatory agents with improved safety profiles. nih.gov A study of novel pyrazolo[1,5-a]pyrimidine derivatives identified compound 5a as a potent dual inhibitor. nih.gov It exhibited an IC50 of 53.32 nM against COX-2 and an IC50 of 2.292 µM against 5-LOX. nih.gov Its selectivity for COX-2 over COX-1 was significantly higher than that of the standard drug meloxicam. nih.gov Another study on diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids also identified potent dual COX-2/5-LOX inhibitors. acs.org Compounds 8m and 8o showed strong 5-LOX inhibition with IC50 values of 2.90 µM and 3.05 µM, respectively, and were also highly selective COX-2 inhibitors. acs.org A review of pyrimidine derivatives highlighted a compound (94) that showed remarkable potency against COX-2 (IC50 = 7 nM) with no inhibitory activity against COX-1 in the tested range. rsc.org

Structure Activity Relationship Sar Studies

Influence of Substituents on the Pyrimidine (B1678525) Nucleus

The biological activity of 4-Chloro-6-hydrazinopyrimidine derivatives is significantly modulated by the nature and position of substituents on the pyrimidine ring. The pyrimidine nucleus, a heterocyclic aromatic organic compound, is a fundamental building block for many biologically active molecules. encyclopedia.pub The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, the substitution of the chlorine atom at the 4-position of the pyrimidine ring with various nucleophiles, such as S-nucleophiles and amines, has been a common strategy to generate diverse derivatives. biomedpharmajournal.org Studies have shown that the presence of a chloro group can be crucial for certain biological activities, while its replacement can lead to enhanced potency or a change in the mode of action. srce.hr For example, in a series of pyrimidine-5-carbonitrile derivatives, the chloro group at position 4 was found to be important for their activity. ekb.eg

Furthermore, the addition of bulky or electron-donating/withdrawing groups at other positions of the pyrimidine ring can also have a profound impact. The combination of a pyrimidine core with other moieties like 3,4-dihydronaphthalene and an alkylamine chain has been shown to potentially produce a synergistic anticancer effect. encyclopedia.pub

Impact of Hydrazone and Other Moieties on Biological Activity

The hydrazone moiety (-NH-N=C<), formed from the hydrazino group of this compound, plays a pivotal role in the biological profile of its derivatives. Hydrazones are known to possess a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. scispace.comnih.govnih.gov The azometine group (-NHN=CH-) within the hydrazone structure is a key pharmacophore responsible for these activities. nih.gov

The combination of the pyrimidine ring with a hydrazone linker and other chemical groups can result in hybrid molecules with enhanced biological properties. encyclopedia.pub For example, the incorporation of a 3,4-dihydronaphthalene moiety through a hydrazone linkage to the pyrimidine core has been explored for developing new anticancer agents. encyclopedia.pubmdpi.com The data from SAR analyses suggest that the combined structures of pyrimidine, hydrazone, and other fragments like alkylamines can lead to synergistic effects. encyclopedia.pub

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in understanding the structural requirements for a specific biological response and in designing new, more potent analogues.

Prediction of Biological Activity through QSAR Models

QSAR models have been successfully applied to predict the biological activity of this compound derivatives. For instance, a 3D/4D-QSAR model was used to estimate the inhibitory activity of certain pyrimidine derivatives towards topoisomerases I and II, as well as their antioxidant, DNA anti-metabolic, and antimitotic activities. mdpi.comnih.gov These models can predict the probability of a compound exhibiting a particular biological activity, with predictions often categorized as having extremely low, moderate, or very high probability. encyclopedia.pub

Based on such QSAR studies, specific derivatives of this compound have been identified as having a high probability of acting as Topo II inhibitors and possessing antimitotic properties. encyclopedia.pubnih.gov QSAR analysis has also indicated that certain compounds in this class may have significant antioxidant and DNA antimetabolic activities. encyclopedia.pubmdpi.com These predictive models are valuable tools in the early stages of drug discovery, helping to prioritize the synthesis and biological evaluation of the most promising candidates.

Molecular Docking Studies and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its biological target at the molecular level.

Interaction with Biological Targets

Molecular docking studies have provided valuable insights into the binding modes of this compound derivatives with their biological targets. A primary target for many anticancer derivatives is the topoisomerase IIα (Topo IIα) enzyme in complex with DNA. encyclopedia.pubnih.gov Docking simulations have been performed to predict the binding manner and affinity of these compounds towards the Topo IIα/DNA complex. nih.gov

These studies have revealed that the pyrimidine derivatives can interact with the active site of the enzyme through various non-covalent interactions, such as hydrogen bonds and π-π stacking interactions. tandfonline.com For example, certain hydrazone derivatives have been shown to form π-interactions with key amino acid residues like TRP86, TRP286, TYR341, and HIS447 in the active site of cholinesterase enzymes. tandfonline.com The binding affinity, often expressed as binding free energy, provides a measure of the strength of the interaction, with lower values indicating a more stable complex. thaiscience.info

The following table summarizes the binding affinities of some hydrazone derivatives against a protein tyrosine kinase.

| Compound | Binding Free Energy (kcal/mol) |

| Doxorubicin (control) | -30.9 |

| Compound 3d (ortho-chloro) | -25.2 |

| Compound 3i (para-bromo) | -26.1 |

| Data sourced from a study on hydrazone derivatives as potential breast cancer inhibitors. thaiscience.info |

Enzyme Kinetic Assays

Enzyme kinetic assays are laboratory methods used to measure the rate of enzyme-catalyzed reactions. These assays are crucial for determining the mechanism of enzyme inhibition and for quantifying the potency of an inhibitor. While specific enzyme kinetic assay data for this compound derivatives is not extensively detailed in the provided context, the general principles of these assays are well-established.

There are two main types of enzyme assays: continuous and discontinuous. tipbiosystems.com Continuous assays monitor the reaction progress in real-time, often by measuring changes in absorbance or fluorescence. tipbiosystems.com Discontinuous assays involve stopping the reaction at specific time points and measuring the amount of product formed or substrate consumed. tipbiosystems.com

The inhibitory activity of compounds is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For example, in a study on dihydropyrimidinone derivatives, the calf alkaline phosphatase inhibitory assay was used to determine the IC50 values of the synthesized compounds. nih.gov Such assays are essential for the structure-activity relationship studies of enzyme inhibitors.

Synergistic Effects of Combined Structural Features

Analysis of structure-activity relationships (SAR) indicates that the fusion of the pyrimidine core with moieties such as 3,4-dihydronaphthalene and an alkylamine chain may result in synergistic anticancer effects. encyclopedia.pubnih.gov The underlying principle is that for a compound to possess significant pharmacological activity, its constituent parts should ideally exhibit pharmacological activity themselves. mdpi.com The pyrimidine-hydrazone scaffold, derived from this compound, serves as a foundational structure. The hydrazone group itself is recognized for a wide spectrum of biological activities, including anticancer effects. encyclopedia.pubnih.gov When this is chemically linked to a dihydronaphthalene group, another structure with noted biological activity, and a flexible alkylamine side chain, the resulting hybrid molecule can exhibit enhanced cytotoxic activity against cancer cells. encyclopedia.pubnih.gov

Researchers have synthesized and evaluated a series of such hybrid compounds, starting with the reaction of this compound with 6-methoxy-1-tetralone, followed by the addition of various alkylamine chains. encyclopedia.pubmdpi.com These newly designed compounds, which integrate pyrimidine–hydrazone, dihydronaphthalene, and alkylamine chain groups, have been tested for their in-vitro antitumor activity against a panel of human cancer cell lines. encyclopedia.pubnih.gov The evaluation demonstrated that these hybrid derivatives exhibited inhibitory activity against the proliferation of all tested cancer cell lines, which included colon adenocarcinoma (LoVo and LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cells. encyclopedia.pubnih.gov

The specific structural variations within the alkylamine chain further modulate the cytotoxic effects, highlighting the nuanced interplay between the different parts of the molecule. For instance, specific compounds within the series showed statistically significant cytotoxic effects at micromolar concentrations. encyclopedia.pubnih.gov This suggests that the combination of the rigid pyrimidine-dihydronaphthalene structure with a flexible, amine-containing side chain creates a molecule with an improved pharmacological profile, likely due to enhanced interactions with biological targets or improved cellular uptake.

The data below summarizes the observed cytotoxic activity for selected hybrid compounds derived from this compound, demonstrating the synergistic effect of the combined structural features.

Table 1: In Vitro Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound | Target Cell Line | Effective Concentration Range | Observed Effect |

|---|---|---|---|

| Compound 4 | THP-1 (Human Monocytic) | 5–20 µM | Statistically significant cytotoxic effect. encyclopedia.pubnih.gov |

| Compound 4 | MCF-7 (Breast Cancer) | 20 µM | Slight cytotoxic effect observed. encyclopedia.pubnih.gov |

| Compound 5 | CCRF-CEM (Leukemic Lymphoblasts) | 20 µM | Approximately 8% cytotoxic effect demonstrated. encyclopedia.pubnih.gov |

| Compound 6 | A549 (Lung Cancer) | 10–20 µM | Statistically significant cytotoxic effect. encyclopedia.pubnih.gov |

| Compound 6 | MCF-7 (Breast Cancer) | 20 µM | Slight cytotoxic effect observed. encyclopedia.pubnih.gov |

Furthermore, QSAR analysis of these hybrid molecules has provided additional insight into their potential mechanisms of action, suggesting that different compounds within the series may act through varied pathways. For example, analysis indicated that some compounds likely act as Topoisomerase II inhibitors and have antimitotic activity, while others may function through anti-oxidant and DNA antimetabolic pathways. encyclopedia.pubmdpi.com This diversity in predicted mechanisms further underscores the value of combining different structural motifs to create multifunctional molecules with synergistic therapeutic potential.

Preclinical and in Vitro/in Vivo Evaluation

In Vitro Cytotoxicity Assays